![molecular formula C18H26N2O5S B5622356 N-{(3S*,4R*)-1-[5-(3-hydroxy-3-methylbut-1-yn-1-yl)-2-furoyl]-4-isopropylpyrrolidin-3-yl}methanesulfonamide](/img/structure/B5622356.png)
N-{(3S*,4R*)-1-[5-(3-hydroxy-3-methylbut-1-yn-1-yl)-2-furoyl]-4-isopropylpyrrolidin-3-yl}methanesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of methanesulfonamide derivatives, including pyrimidine- and pyrrole-substituted compounds, has been explored in research. For example, Watanabe et al. (1997) synthesized a series of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted compounds as HMG-CoA reductase inhibitors, highlighting the compound's potential in biochemical applications (Watanabe et al., 1997). Additionally, the practical and improved synthesis of related pyrrolidinone derivatives has been described, showcasing the advancements in synthetic methods for such complex molecules (Yee et al., 2002).
Molecular Structure Analysis
The molecular and supramolecular structures of related compounds, such as N-[2-(pyridin-2-yl)ethyl]methanesulfonamide derivatives, have been reported, providing insights into the structural aspects of methanesulfonamide derivatives (Jacobs et al., 2013). These studies contribute to a deeper understanding of the molecular geometry and potential interactions of such compounds.
Chemical Reactions and Properties
Research on the rearrangement of threonine and serine-based sulfonamides to produce chiral pyrrolidin-3-ones illustrates the chemical reactivity and potential for generating new molecules with significant biological activity (Králová et al., 2019). This highlights the compound's versatility in chemical transformations and the potential for creating derivatives with specific properties.
Physical Properties Analysis
The investigation into the physical properties of methanesulfonamide derivatives, such as solubility, melting points, and crystalline structure, is crucial for understanding their behavior in various conditions and potential applications in materials science and pharmaceuticals. However, detailed studies specifically focusing on the physical properties of "N-{(3S*,4R*)-1-[5-(3-hydroxy-3-methylbut-1-yn-1-yl)-2-furoyl]-4-isopropylpyrrolidin-3-yl}methanesulfonamide" were not identified in the current literature search.
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under different conditions, and potential catalytic activities, are fundamental aspects of research for methanesulfonamide derivatives. Studies such as those by Tamaddon and Azadi (2018) on bio-renewable protic ionic liquids and bi-functional catalysts for the synthesis of 2-amino-3-cyano pyridines showcase the compound's utility in catalysis and organic synthesis (Tamaddon & Azadi, 2018).
properties
IUPAC Name |
N-[(3S,4R)-1-[5-(3-hydroxy-3-methylbut-1-ynyl)furan-2-carbonyl]-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5S/c1-12(2)14-10-20(11-15(14)19-26(5,23)24)17(21)16-7-6-13(25-16)8-9-18(3,4)22/h6-7,12,14-15,19,22H,10-11H2,1-5H3/t14-,15+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWITVMDSOKAFI-LSDHHAIUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CC1NS(=O)(=O)C)C(=O)C2=CC=C(O2)C#CC(C)(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CN(C[C@H]1NS(=O)(=O)C)C(=O)C2=CC=C(O2)C#CC(C)(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{(3S*,4R*)-1-[5-(3-hydroxy-3-methylbut-1-yn-1-yl)-2-furoyl]-4-isopropylpyrrolidin-3-yl}methanesulfonamide |
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